5-Bromo-6'-methyl-[2,3']bipyridinyl
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(6-methylpyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-3-9(6-13-8)11-5-4-10(12)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSERFWSHIIPTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 6 Methyl 2,3 Bipyridinyl and Analogous Derivatives
Strategies for Carbon-Carbon Bond Formation in [2,3']Bipyridinyl Systems
The creation of the essential carbon-carbon linkage between the two pyridine (B92270) rings in [2,3']bipyridinyls is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methodologies are favored for their high efficiency, selectivity, and tolerance of various functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-based catalysts are pivotal in modern organic synthesis for forging C-C bonds, particularly in the construction of biaryl compounds like bipyridinyls. Their versatility allows for a variety of effective cross-coupling strategies.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, stands as a cornerstone for the synthesis of bipyridines. Its popularity stems from the mild reaction conditions, the commercial availability of a diverse range of boronic acids, and its general reliability.
The successful synthesis of bipyridinyls from bromopyridine precursors using Suzuki-Miyaura coupling hinges on the meticulous optimization of reaction parameters. The choice of palladium catalyst, ligand, base, and solvent are all critical factors that can significantly impact the reaction's yield and efficiency. For instance, the inherent ability of the pyridine nitrogen to coordinate to the palladium center can inhibit the catalytic cycle, a challenge that is often overcome by employing bulky, electron-rich phosphine (B1218219) ligands. A commonly utilized catalytic system for these transformations is tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄. The selection of a suitable base, such as sodium carbonate or potassium phosphate, is also crucial for facilitating the vital transmetalation step of the catalytic cycle.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Na₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dimethylformamide (DMF) |
| Reactants | Bromopyridine, Pyridylboronic acid |
Pyridylboronic acids and their ester derivatives are the key organoboron reagents in the Suzuki-Miyaura synthesis of bipyridines. The stability and reactivity of these compounds are of paramount importance for the success of the coupling reaction. While pyridylboronic acids are frequently used, they can be susceptible to decomposition via protodeboronation under the reaction conditions. To circumvent this issue, more stable derivatives like pyridylboronic acid pinacol (B44631) esters are often preferred. These esters offer enhanced stability and are highly effective coupling partners, frequently resulting in higher yields and cleaner reaction profiles.
The Negishi cross-coupling reaction presents a powerful and versatile alternative for the synthesis of methylated bipyridines, including structures analogous to 5-Bromo-6'-methyl-[2,3']bipyridinyl. This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. A significant advantage of the Negishi reaction is the high nucleophilicity of the organozinc species, which enables challenging coupling reactions that may not be feasible with other methods. A typical approach for synthesizing methylated bipyridines involves the in situ formation of a pyridylzinc reagent from a bromopyridine, which is then reacted with another bromopyridine fragment to form the desired bipyridinyl product.
The classic Ullmann condensation, a copper-mediated coupling of two aryl halides, has also been applied to the synthesis of bipyridines. While traditional Ullmann reactions are often limited by the need for high temperatures, modern iterations of this reaction have been developed that can be performed under significantly milder conditions. These modified Ullmann-type couplings are particularly effective for the synthesis of symmetrical bipyridines. However, when targeting unsymmetrical bipyridines such as this compound, controlling the selectivity to favor the desired cross-coupled product over homocoupled byproducts can be a significant challenge.
Ullmann-Type Coupling Reactions in Bipyridinyl Synthesis
Mechanistic Insights into Synergistic Catalysis (e.g., Pd(II), Zn(0), Cu(I))
Synergistic catalysis, involving multiple metal centers, offers a powerful approach for the synthesis of bipyridines. The interplay between different metals can enhance catalytic activity and selectivity. A notable example is the nickel-catalyzed Ullmann homocoupling of aryl halides, which utilizes a stoichiometric amount of a reducing agent like zinc (Zn) powder. researchgate.net In this system, the reducing metal serves a dual purpose: it generates the catalytically active low-valent Ni species from a Ni(II) precatalyst and provides the necessary electrons for the reductive coupling of the aryl halides. researchgate.net
Copper-catalyzed reactions also provide valuable mechanistic insights. In Cu-catalyzed Ullmann homocoupling, the proposed mechanism involves the reaction of a copper(I) halide with a nucleophile in the presence of a base to form a copper nucleophile complex. mdpi.com This is followed by oxidative addition of an aryl halide, leading to a Cu(III) intermediate which then undergoes reductive elimination to form the biaryl product. mdpi.com Furthermore, mechanistic studies of copper-catalyzed aerobic oxidative N-N coupling reactions suggest an "oxidase"-type mechanism with two distinct redox half-reactions: the aerobic oxidation of a Cu(I) catalyst and subsequent Cu(II)-promoted N-N coupling. rsc.org The oxidation of Cu(I) by oxygen is often the turnover-limiting step in these reactions. rsc.org
The use of palladium catalysts, often in conjunction with other metals or reagents, is also prevalent. For instance, Pd(II)-MOF-253, a metal-organic framework with 2,2'-bipyridine (B1663995) moieties, has been shown to be an effective heterogeneous catalyst for the Ullmann homocoupling of aryl iodides. mdpi.com The catalytic cycle is believed to involve the coordination of the aryl iodide to the Pd(II) center, followed by reductive coupling.
Electrochemical Synthesis Pathways
Electrochemical methods present an alternative and often advantageous route for the synthesis of bipyridine derivatives. mdpi.com These methods can avoid the use of harsh chemical oxidants or reductants by employing an electric potential to drive the desired coupling reaction.
One example involves the electrochemical coupling of 2-bromopyridines using a sacrificial anode, such as iron or zinc, in dimethylformamide (DMF) with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF). mdpi.com The reaction mechanism is thought to involve the electrochemical reduction of the 2-bromopyridine (B144113) at the cathode to form a pyridyl radical anion, which then couples to form the bipyridine. mdpi.com
Another electrochemical approach is the intramolecular coupling of N,N'-dipyridylurea derivatives. mdpi.com In this process, the reaction is carried out in a divided H-cell with graphite (B72142) electrodes. The mechanism involves the electrochemical reduction of the urea (B33335) derivative to initiate the cyclization and formation of the bipyridine structure. mdpi.com
Furthermore, the electrochemical generation of reactive intermediates is a key strategy. For example, the precursor [Fe(bpy)₂(CH₃CN)₂]²⁺ (where bpy is 2,2'-bipyridine) can be prepared by the electrochemical reduction of a μ-oxo diiron(III) complex. rsc.orgrsc.org This iron(II) precursor can then be used in the synthesis of dissymmetrical bipyridine complexes. rsc.orgrsc.org
Other Metal-Catalyzed Homo- and Heterocoupling Reactions
Beyond the specific synergistic systems and electrochemical methods, a variety of other metal-catalyzed coupling reactions are employed for the synthesis of bipyridines. These reactions often face the challenge of the bipyridine product strongly coordinating to the metal center, which can decrease catalytic activity. nih.gov
Homocoupling Reactions: The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, is a classic method for forming symmetrical biaryls. researchgate.netmdpi.com Nickel-catalyzed versions, often at room temperature with Ni(II) halide precursors and a reducing agent like zinc, are also effective. researchgate.net Palladium-catalyzed homocoupling reactions have also been explored, with catalysts like tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride being compared for their efficacy in synthesizing 2,2'-bipyridine adducts. elsevierpure.com
Heterocoupling Reactions: Cross-coupling reactions such as Suzuki, Negishi, and Stille couplings are widely used for the synthesis of unsymmetrical bipyridines. nih.govmdpi.com
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It has been used to synthesize a variety of bipyridine-based compounds. mdpi.com
Stille Coupling: This method involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. It has been successfully used to prepare 5-bromo-2,2'-bipyridine (B93308) derivatives. acs.org
Negishi Coupling: This reaction couples an organozinc compound with an organohalide, typically catalyzed by nickel or palladium.
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. nih.gov
Regioselective Introduction of Bromo and Methyl Substituents
The precise placement of bromo and methyl groups on the bipyridine scaffold is critical for tuning the properties of the final molecule. This section details strategies for the regioselective introduction of these substituents.
Direct Bromination and its Regioselectivity
Direct bromination of pyridine and bipyridine rings is a common method for introducing bromine atoms. The regioselectivity of this electrophilic substitution reaction is influenced by the electronic properties of the starting material and the brominating agent used.
For pyridine rings, the position of bromination is directed by the electron-withdrawing nature of the nitrogen atom. In many cases, bromination occurs at the 3- and 5-positions. The choice of brominating agent can also affect the outcome. N-bromosuccinimide (NBS) is a frequently used reagent for regioselective bromination. nih.gov For instance, the reaction of certain heterocyclic compounds with NBS in chloroform (B151607) in the presence of a catalytic amount of pyridine can lead to specific bromo-analogs. nih.gov Tetrabutylammonium tribromide (TBATB) is another mild and selective brominating agent that can be used to obtain C3-brominated or C1, C3-dibrominated products of certain nitrogen heterocycles in good yields. nih.gov
The reactivity and selectivity in radical bromination are also important considerations. Radical bromination is generally more selective than radical chlorination, favoring the formation of the more substituted alkyl bromide. youtube.com This selectivity is attributed to the relative stability of the radical intermediates formed during the reaction. youtube.comyoutube.com
Precursor Design for Targeted Methyl Group Incorporation
The introduction of a methyl group at a specific position on the bipyridine ring often requires a synthetic strategy that begins with a precursor already containing the methyl group in the desired location. This approach avoids potential issues with the regioselectivity of direct methylation.
One strategy involves the use of substituted pyridines as starting materials in coupling reactions. For example, to synthesize 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine, the corresponding 2-bromo-4-methylpyridine (B133514) and 2-bromo-5-methylpyridine (B20793) can be used in a homocoupling reaction. elsevierpure.com
Another approach is to construct the pyridine ring with the methyl group already in place. This can be achieved through various condensation reactions. For example, the synthesis of 2-phenyl-6-(p-tolyl)-4,4'-bipyridine can be accomplished by reacting 1-(p-tolyl)-3-(4-pyridyl)-2-propenone with 1-(2-oxo-2-phenylethyl)pyridinium iodide. researchgate.net This method allows for the precise placement of the methyl group on the tolyl substituent.
Derivatization from Related Halogenated Bipyridines (e.g., Bromo-to-Iodo Conversion)
Halogenated bipyridines serve as versatile intermediates for further functionalization. The conversion of a bromo-substituent to an iodo-substituent is a key transformation, as iodoarenes are often more reactive in certain cross-coupling reactions.
The Finkelstein reaction is a classic method for halogen exchange, where a chloride or bromide is converted to an iodide using an alkali iodide like sodium iodide (NaI) or potassium iodide (KI) in a polar solvent. manac-inc.co.jpmanac-inc.co.jp This Sₙ2 reaction is widely applicable for the synthesis of iodoalkanes and can also be applied to aryl halides under specific conditions. manac-inc.co.jpmanac-inc.co.jp For bromoarenes, the reaction can be promoted by heating with an alkali iodide in the presence of copper(I) iodide (CuI) in a polar coordinating solvent like DMF or HMPA. manac-inc.co.jp Nickel(II) salts can also catalyze this exchange. manac-inc.co.jp
Novel Synthetic Approaches to Substituted [2,3']Bipyridinyls
The construction of asymmetrically substituted bipyridines such as the [2,3']-isomer presents unique challenges due to the need for controlled cross-coupling of two distinct pyridine rings. Modern synthetic chemistry has risen to this challenge, offering a toolkit of sophisticated methods.
One-Pot Synthesis Methods
One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel, which minimizes waste and simplifies purification processes. While direct one-pot syntheses specifically targeting this compound are not extensively documented, established one-pot methods for polysubstituted pyridines offer a conceptual framework. For instance, the Bohlmann-Rahtz pyridine synthesis, a three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and ammonia, provides a regiocontrolled route to pyridines. core.ac.uk This methodology has been adapted for the synthesis of terpyridines and could potentially be modified for the construction of substituted [2,3']bipyridinyls by employing appropriately functionalized precursors. core.ac.uk
Another versatile one-pot approach involves the cyclocondensation of β-ketoenamides, which has been successfully applied to the synthesis of unsymmetrically functionalized 2,2'-bipyridines. acs.org This method, starting from 1,3-diketones and involving N-acylation with a pyridinecarboxylic acid derivative, offers a flexible pathway to substituted bipyridines and could be adapted for the [2,3']-isomer. acs.org The development of such one-pot strategies for [2,3']bipyridinyls remains an active area of research, with the potential to significantly streamline the synthesis of these valuable compounds.
Utilization of Functionalized Pyridine Building Blocks
The most prevalent and versatile methods for the synthesis of substituted [2,3']bipyridinyls rely on the cross-coupling of functionalized pyridine building blocks. These reactions, typically catalyzed by transition metals like palladium, allow for the precise and controlled formation of the C-C bond between the two pyridine rings. mdpi.com
Negishi Cross-Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a powerful tool for the formation of C(sp²)–C(sp²) bonds. orgsyn.org For the synthesis of a compound like this compound, a plausible route would involve the coupling of a 2-halopyridine derivative with a 3-pyridylzinc reagent. For example, 2-bromo-6-methylpyridine (B113505) could be converted to its corresponding organozinc reagent and then coupled with a 3,5-dihalopyridine under palladium catalysis. The reactivity differences between the halogen atoms on the 3,5-dihalopyridine could potentially allow for selective coupling. The Negishi reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgorganic-chemistry.org
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another cornerstone of modern cross-coupling chemistry. mdpi.comnih.gov The synthesis of [2,3']bipyridinyls can be achieved by reacting a pyridineboronic acid or ester with a halopyridine. mdpi.comresearchgate.net For instance, 3-pyridylboronic acid can be coupled with a 2,5-dihalopyridine. The stability and commercial availability of many pyridineboronic acids make this an attractive method. mdpi.comlifechemicals.com However, the synthesis of certain 2-pyridylboron compounds can be challenging due to their instability. researchgate.net
A hypothetical Suzuki-Miyaura synthesis of this compound could involve the coupling of 2-methyl-3-pyridylboronic acid with 2,5-dibromopyridine. The regioselectivity of the coupling would be a key consideration in this approach.
Other Cross-Coupling Strategies: Beyond Negishi and Suzuki couplings, other methods have been developed. Stille coupling, which utilizes organotin reagents, is also effective for preparing various bipyridine isomers. mdpi.com Additionally, a modular, transition-metal-free coupling protocol using pyridylsulfonium salts has been reported for the synthesis of unsymmetrical 2,2'- and 2,3'-bipyridines, offering a broad functional group tolerance. nih.gov This approach involves the S-selective arylation of pyridylsulfides to form pyridylsulfonium salts, which then act as coupling partners. nih.gov
The strategic selection of functionalized pyridine building blocks and the appropriate cross-coupling methodology are crucial for the successful and efficient synthesis of complex targets like this compound. The continuous development of new catalysts and reaction conditions is expanding the synthetic chemist's toolbox for accessing these important heterocyclic compounds.
Coordination Chemistry of 5 Bromo 6 Methyl 2,3 Bipyridinyl and Its Complexes
Influence of Substituents on Coordination Behavior and Stability
The presence of both a bromo and a methyl group on the [2,3']bipyridinyl scaffold significantly modulates its coordination properties. The positions of these substituents, with the bromo group at the 5-position and the methyl group at the 6'-position, introduce a unique combination of electronic and steric effects that dictate the stability and reactivity of the resulting metal complexes.
The bromo substituent, being an electron-withdrawing group, decreases the electron density on the pyridine (B92270) ring. This inductive effect lowers the basicity of the nitrogen atoms, which in turn can influence the strength of the metal-ligand bond. Generally, electron-withdrawing groups on bipyridine ligands can affect the hydricity of the corresponding metal hydride complexes, a measure of their hydride donor ability. acs.org For instance, in iridium complexes with substituted bipyridine ligands, electron-withdrawing groups have been shown to increase the free energy required to break the metal-hydride bond. acs.org While direct studies on 5-Bromo-6'-methyl-[2,3']bipyridinyl are limited, it is reasonable to infer that the bromo group will impact the redox properties of its metal complexes.
Conversely, the methyl group at the 6'-position is an electron-donating group. This has the opposite effect of the bromo group, increasing the electron density on the adjacent pyridine ring and enhancing the basicity of the nitrogen atom. This can lead to stronger coordination to a metal center. However, the position of the methyl group at the 6'-position, ortho to the coordinating nitrogen atom, also introduces significant steric hindrance. This steric bulk can influence the coordination geometry and the stability of the resulting complex. For example, in nickel catalysts with bipyridine ligands, bulky substituents at the 6,6'-positions were found to stabilize certain oxidation states of the metal center but could also hinder the initial coordination of the ligand to the metal. nih.gov In the case of this compound, the steric clash between the methyl group and other ligands or the metal center itself could lead to distorted coordination geometries.
Table 1: Anticipated Effects of Substituents on the Coordination Properties of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Influence on Coordination |
| Bromo | 5 | Electron-withdrawing | Minimal | Modulates redox properties of the complex, potentially affecting catalytic activity. |
| Methyl | 6' | Electron-donating | Significant | Enhances nitrogen basicity but introduces steric hindrance, influencing coordination geometry and stability. |
Supramolecular Assembly with Bipyridinyl Ligands
Bipyridinyl ligands are fundamental building blocks in the construction of supramolecular architectures due to their ability to form stable complexes with a variety of metal ions, leading to the self-assembly of intricate and functional structures. The substituents on the bipyridine core play a critical role in directing these assemblies through various non-covalent interactions.
In the context of this compound, the bromo substituent can participate in halogen bonding, a directional non-covalent interaction that can be utilized to control the solid-state packing of molecules. While not explicitly documented for this specific ligand, the principle of using halogenated phenyl rings to modulate structural arrangements in silver supramolecular complexes has been demonstrated. nih.gov The substitution of a bromine atom can lead to the formation of sheet-like structures through π-π stacking and halogen-π interactions. nih.gov
The synthesis of such supramolecular structures often involves the reaction of the bipyridinyl ligand with a metal salt, where the coordination geometry of the metal and the nature of the counter-ion also play a significant role in the final architecture. For instance, the reaction of aryl(2-pyridyl)methanone ligands with ruthenium(II) precursors yields complexes that arrange in sinusoidal chains or sheet structures in the solid state. nih.gov
Table 2: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly
| Interaction Type | Participating Groups | Potential Role in Assembly |
| Halogen Bonding | Bromo substituent | Directional control of solid-state packing. |
| π-π Stacking | Bipyridine rings | Formation of extended networks. |
| CH-π Interactions | Methyl group and pyridine rings | Stabilization of the supramolecular structure. |
| Metal Coordination | Nitrogen atoms and metal ions | Primary driving force for assembly. |
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the catalytic applications of metal complexes containing the compound This compound .
Searches for the catalytic activity of this particular ligand in the specified areas of homogeneous and heterogeneous catalysis did not yield any published research data. This includes its potential applications in:
CO₂ Reduction Catalysis
Cross-Coupling Reactions
Other Redox and Organic Transformation Catalysis
The provided outline requests detailed research findings, including catalyst activation pathways and mechanistic studies. Unfortunately, no studies detailing these aspects for this compound-metal complexes could be located.
While the broader class of bipyridine ligands is extensively used in catalysis, the specific substitution pattern of a bromo group at the 5-position and a methyl group at the 6'-position of a [2,3']bipyridinyl core does not appear in the current body of scientific publications concerning catalysis. Therefore, the generation of a scientifically accurate article adhering to the requested structure is not possible at this time due to the absence of foundational research on this specific compound.
Catalytic Applications of 5 Bromo 6 Methyl 2,3 Bipyridinyl Metal Complexes
Photochemical Catalysis and Photosensitization
Metal complexes of 5-Bromo-6'-methyl-[2,3']bipyridinyl are poised to be effective agents in photochemical catalysis and photosensitization. The unique substitution pattern of this ligand—an electron-withdrawing bromo group and an electron-donating methyl group—provides a mechanism for tuning the properties of the resulting metal complexes.
In the realm of photosensitization, ruthenium(II) polypyridyl complexes are a well-studied class of compounds. acs.orgnih.gov These complexes can absorb light and transfer the energy to other molecules, or participate in photoinduced electron transfer processes. nih.govacs.org The introduction of a methyl group on the bipyridine ligand, as seen in 4-methyl-2,2′-bipyridine-4′-carbonitrile, has been shown to increase the lifetime and quantum yield of the emissive excited state in ruthenium complexes. acs.orgacs.org This enhancement of photosensitizing properties is crucial for applications such as photodynamic therapy (PDT), where the generation of singlet oxygen is a key therapeutic action. nih.gov
The presence of the bromo substituent on the this compound ligand is also significant. Halogen atoms can influence the photophysical properties of the complex through the heavy-atom effect, which can promote intersystem crossing and enhance the population of triplet excited states, often leading to higher quantum yields of singlet oxygen generation. mdpi.com This effect, combined with the electronic influence of the bromo group, can be strategically used to optimize the photosensitizing capabilities of the metal complex.
The following table summarizes the anticipated effects of the substituents on the photosensitizing properties of a hypothetical metal complex with this compound.
Table 1: Predicted Effects of Substituents on Photosensitizing Properties
| Substituent | Position | Predicted Effect on Photophysical Properties | Rationale |
| Bromo | 5 | - Electron-withdrawing, stabilizing the ligand's LUMO- Potential for heavy-atom effect | The electronegativity of bromine lowers the energy of the ligand-based orbitals. The heavy-atom effect can enhance spin-orbit coupling, facilitating intersystem crossing to the triplet state. |
| Methyl | 6' | - Electron-donating, destabilizing the ligand's HOMO- Steric influence on complex geometry | The inductive effect of the methyl group increases electron density on the pyridine (B92270) ring. The steric bulk at the 6'-position can influence the coordination geometry and potentially affect excited-state lifetimes. nih.gov |
Electrochemiluminescence (ECL) is a process where species generated at an electrode undergo electron-transfer reactions to produce light. missouristate.edu Ruthenium(II) bipyridyl complexes are benchmark ECL emitters. The design of new ECL emitters often focuses on modifying the bipyridyl ligands to tune the emission wavelength, intensity, and efficiency. nju.edu.cn
For a complex of this compound, the substituents would play a critical role in its potential as an ECL emitter. The electron-withdrawing nature of the bromo group is expected to lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This can lead to a red-shift in the emission spectrum, which can be advantageous for detection systems. lsu.edu Conversely, the electron-donating methyl group would raise the energy of the highest occupied molecular orbital (HOMO), which could also contribute to a smaller HOMO-LUMO gap and thus a lower energy emission.
The position of the substituents is also a key design parameter. For instance, studies on bipyridine derivatives with ancillary chromophores have shown that the attachment position (e.g., 5,5' vs. 6,6') significantly impacts the electrochemical and ECL properties. nih.gov While direct data for this compound is not available, the principles suggest that the asymmetric substitution pattern could lead to unique ECL behavior.
The following table outlines key design principles for ECL emitters and how the features of this compound might align with them.
Table 2: Design Principles for ECL Emitters and the Role of this compound
| Design Principle | Relevance to this compound |
| Tuning Redox Potentials | The bromo group will make the ligand easier to reduce, while the methyl group will make it easier to oxidize. This allows for fine-tuning of the redox potentials of the resulting metal complex to match the requirements of the ECL experiment. |
| Modulating Emission Wavelength | The combination of electron-donating and electron-withdrawing groups can be used to control the energy of the excited state and thus the color of the emitted light. |
| Enhancing ECL Efficiency | The steric bulk of the methyl group at the 6'-position could potentially shield the emissive core of the complex, reducing non-radiative decay pathways and enhancing ECL efficiency. psu.edu |
| Improving Solubility and Stability | While not a primary electronic effect, the overall lipophilicity of the ligand can be influenced by the substituents, which in turn affects the solubility and stability of the complex in different media, a crucial factor for practical ECL applications. frontiersin.org |
Regioselective Transformations Induced by Bipyridinyl-Based Catalysts
The ability of a catalyst to direct a reaction to a specific site on a molecule, known as regioselectivity, is of paramount importance in organic synthesis. The ligands coordinated to a metal center play a crucial role in determining the regioselectivity of a catalytic reaction by influencing the steric and electronic environment of the active site.
Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools in synthetic chemistry, and bipyridinyl ligands are frequently employed in these transformations. rsc.orgrsc.org The substitution pattern on the bipyridine ligand can direct the catalyst to a specific C-H bond. For example, in the palladium-catalyzed carbonylation of 2,5-dibromo-3-methylpyridine, a novel bipyridine ligand was key to achieving high regioselectivity. missouristate.edu
In the case of a metal complex with this compound, the bromo and methyl groups would be expected to exert significant control over the regioselectivity of catalyzed reactions. The bromo group at the 5-position makes the adjacent C-H bond (at the 4-position) more acidic and potentially more susceptible to activation. The methyl group at the 6'-position introduces steric bulk, which could block coordination or reaction at nearby sites, thereby directing the transformation to a more accessible position. nih.gov
The following table provides examples of how the substituents on this compound could influence the regioselectivity of a hypothetical C-H arylation reaction.
Table 3: Potential Regioselective Transformations Directed by a this compound-Palladium Catalyst
| Substrate | Potential Site of C-H Arylation | Rationale for Regioselectivity |
| Pyridine | C-2 or C-4 | The steric hindrance from the 6'-methyl group on the ligand could favor arylation at the less hindered C-4 position of the substrate. The electronic influence of the bromo group on the ligand could also affect the electrophilicity of the palladium center, influencing the site of attack. |
| Indole (B1671886) | C-3 or C-2 | The electronic properties of the palladium complex, tuned by the bromo and methyl groups, could influence the preference for C-3 versus C-2 functionalization, a common challenge in indole chemistry. snnu.edu.cn |
| Thiophene | C-2 or C-3 | The ligand's steric and electronic profile could be used to overcome the intrinsic preference for C-2 arylation in thiophenes and promote reaction at the C-3 position. rsc.org |
Theoretical and Mechanistic Investigations of 5 Bromo 6 Methyl 2,3 Bipyridinyl
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For 5-Bromo-6'-methyl-[2,3']bipyridinyl, these methods can offer insights into its electronic structure, conformational preferences, and spectroscopic characteristics, which are crucial for understanding its chemical behavior and for the rational design of new applications.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on substituted bipyridines have shown that the nature and position of substituents significantly influence the electronic properties of the bipyridine core. researchgate.netnih.gov
The electronic structure of this compound is modulated by the interplay of the electron-withdrawing bromine atom and the electron-donating methyl group. The bromine atom at the 5-position of one pyridine (B92270) ring is expected to lower the energy of the molecular orbitals through its inductive effect, while the methyl group at the 6'-position of the other pyridine ring will have an electron-donating effect. researchgate.net These substitutions are predicted to influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com A smaller gap generally implies higher reactivity. For this compound, the combined electronic effects of the substituents are expected to result in a HOMO-LUMO gap that is reflective of a molecule with potential for use in electronic applications and as a ligand in catalysis. While specific DFT calculations for this compound are not widely available, data from related compounds can provide estimations.
Table 1: Estimated Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Estimated Value/Observation | Basis of Estimation |
| HOMO Energy | Lowered relative to unsubstituted bipyridine | Electron-withdrawing effect of bromine researchgate.net |
| LUMO Energy | Slightly raised relative to bromobipyridine | Electron-donating effect of the methyl group |
| HOMO-LUMO Gap | ~3-4 eV | Comparison with DFT calculations on similar substituted bipyridines reddit.com |
| Dipole Moment | Non-zero, influenced by asymmetric substitution | General principles of molecular symmetry and substituent effects |
| Reactivity | The bromine and methyl substituents alter the electron density, influencing the molecule's ability to act as a ligand and its susceptibility to further functionalization. researchgate.net |
This table presents estimated values and qualitative descriptions based on data from analogous compounds in the absence of specific published data for this compound.
Molecular Dynamics Simulations for Conformational Analysis
The most significant conformational variable is the torsional angle between the two pyridine rings. For 2,3'-bipyridines, a twisted conformation is generally the most stable due to the steric hindrance between the hydrogen atoms at the ortho positions of the rings. researchgate.net In this compound, the presence of the methyl group at the 6'-position introduces additional steric bulk, which is expected to influence the preferred torsional angle and the rotational barrier. nih.gov
MD simulations would typically involve placing the molecule in a simulated solvent box and calculating the forces between all atoms over time to model the molecule's dynamic behavior. mdpi.com This can reveal the most populated conformational states and the energy barriers between them. The rotational barrier for the inter-ring bond in substituted biphenyls, a related class of compounds, has been shown to be in the range of a few kcal/mol. mdpi.comrsc.org
Table 2: Key Conformational Parameters for this compound (Theoretical)
| Parameter | Expected Conformation/Value | Rationale |
| Torsional Angle (C2-C3') | Twisted (non-planar) | Steric hindrance between the pyridine rings, exacerbated by the 6'-methyl group. nih.govresearchgate.net |
| Rotational Barrier | Likely in the range of 5-15 kcal/mol | Based on studies of similarly substituted biaryl systems. mdpi.comrsc.org The methyl group increases the barrier compared to unsubstituted bipyridine. |
| Conformational Flexibility | Relatively flexible at room temperature | The rotational barrier is likely surmountable under normal conditions. |
This table is based on theoretical considerations and data from analogous systems due to the lack of specific MD simulation data for this compound.
Prediction of Spectroscopic Signatures
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for the characterization of new compounds.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which is influenced by the bromine and methyl substituents. The bromine atom is expected to cause a downfield shift for the adjacent protons and carbons, while the methyl group will cause an upfield shift for nearby nuclei. pdx.edu The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound
| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |
| Protons on the bromo-substituted ring | 7.5 - 8.5 | Anisotropic effect of the pyridine ring and deshielding from the bromine atom. chemicalbook.com |
| Protons on the methyl-substituted ring | 7.0 - 8.0 | Shielding effect of the methyl group. chemicalbook.com |
| Methyl protons | 2.3 - 2.6 | Typical range for a methyl group on an aromatic ring. chemicalbook.com |
| Carbons on the bromo-substituted ring | 120 - 150 | Deshielding effect of the bromine atom and the nitrogen atom. |
| Carbons on the methyl-substituted ring | 120 - 155 | Shielding from the methyl group, deshielding from the nitrogen. |
| Methyl carbon | 18 - 22 | Typical range for an aromatic methyl group. |
These are estimated ranges based on known substituent effects on pyridine and bipyridine systems. chemicalbook.comchemicalbook.comrsc.org
Infrared Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of the IR absorption bands. mdpi.com For this compound, characteristic bands would be expected for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and vibrations associated with the C-Br and C-CH₃ bonds. The predicted spectrum can aid in the identification of the compound and provide information about its bonding and structure. nist.govspectrabase.comlibretexts.org
Reaction Mechanism Elucidation for Synthesis and Catalysis
Understanding the mechanisms of reactions used to synthesize this compound and its subsequent use in catalysis is essential for optimizing reaction conditions and developing new catalytic applications.
Transition State Analysis in Catalytic Cycles
The synthesis of unsymmetrical bipyridines like this compound is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These reactions proceed through a catalytic cycle involving several steps, including oxidative addition, transmetalation, and reductive elimination.
Transition state analysis , typically performed using DFT calculations, is crucial for understanding the kinetics and thermodynamics of each step in the catalytic cycle. By locating the transition state structures and calculating their energies, the rate-determining step of the reaction can be identified. rsc.org For the synthesis of this compound, a plausible Suzuki coupling would involve the reaction of a brominated pyridine with a methyl-substituted pyridylboronic acid (or vice versa). The transition state for the oxidative addition of the bromopyridine to the palladium(0) catalyst and the subsequent transmetalation and reductive elimination steps would be of key interest.
For example, in a Suzuki coupling, the activation energy for the oxidative addition of a C-Br bond to a Pd(0) complex is a critical factor. rsc.org The electronic properties of the bromo- and methyl-substituted pyridine precursors will influence the energies of the intermediates and transition states throughout the catalytic cycle.
Understanding Regioselectivity and Stereoselectivity in Functionalization
Regioselectivity: Further functionalization of the this compound core, for example, through electrophilic aromatic substitution, would be governed by the directing effects of the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. Computational studies can predict the most likely sites for further substitution by calculating the relative energies of the possible intermediates. mdpi.comresearchgate.netchemrxiv.org The interplay of these electronic effects and steric hindrance will determine the regiochemical outcome of such reactions.
Stereoselectivity: Bipyridines can be made chiral, either by introducing a chiral center in a substituent or by creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The synthesis of enantiomerically pure chiral bipyridines is of great interest for their application as ligands in asymmetric catalysis. rsc.orgnih.govrsc.orglboro.ac.uk
For this compound, the introduction of a chiral center, for instance by functionalizing the methyl group, could lead to a chiral ligand. Understanding the mechanism of such a stereoselective transformation would involve analyzing the transition states of the reaction with a chiral catalyst or reagent to explain the preference for the formation of one enantiomer over the other. Computational modeling can be instrumental in designing catalysts and reaction conditions that favor high stereoselectivity. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Bipyridines
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.orglongdom.org These models are instrumental in medicinal chemistry and drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features that govern a specific biological response or property. longdom.orgmdpi.com For bipyridine derivatives, which are a significant class of compounds in coordination chemistry and catalysis, QSAR and QSPR studies provide valuable insights into their behavior. wikipedia.orgnih.gov
The fundamental principle of QSAR/QSPR is that the activity or property of a molecule is a function of its structural and physicochemical characteristics. wikipedia.org The process of developing a QSAR/QSPR model involves several key steps, including the selection of a dataset of molecules with known activities or properties, the calculation of molecular descriptors, the development of a mathematical equation relating the descriptors to the activity/property, and rigorous statistical validation of the model. mdpi.com
In the context of bipyridine and related pyridine derivatives, researchers have employed various statistical methods to develop robust QSAR models. A common approach is Multiple Linear Regression (MLR), which aims to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. chemrevlett.comchemrevlett.com For instance, a study on pyridine and bipyridine derivatives used MLR to model the half-maximal inhibitory concentration (IC50) against a cancer cell line. chemrevlett.com Another powerful technique is Partial Least Squares (PLS) regression, which is particularly useful when the number of predictor variables is large and there is a high degree of collinearity among them. nih.gov
The predictive power and reliability of these models are assessed using various statistical metrics. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. chemrevlett.com Cross-validation techniques, such as leave-one-out (LOO) cross-validation (Q²), are crucial for evaluating the model's predictive performance on new data. nih.gov
A QSAR study on a series of 1,4-dihydropyridines and pyridines as P-glycoprotein inhibitors illustrates the application of these methods. nih.gov The researchers developed models that could differentiate between P-gp inhibition and Ca2+ channel binding, providing a pathway to design more selective compounds. nih.gov The models highlighted the contribution of electronic, steric, and lipophilic factors to the observed biological activity. nih.gov Similarly, another study focused on pyridine and bipyridine derivatives for cancer therapy reported a statistically significant MLR model. chemrevlett.com
The table below summarizes the findings of representative QSAR/QSPR studies on bipyridine and related pyridine derivatives.
| Study Focus | Compound Class | Modeling Method | Key Statistical Parameters | Ref. |
| Anticancer Activity | Pyridine and Bipyridine Derivatives | Multiple Linear Regression (MLR) | R² = 0.908 (test set), Q²LOO = 0.784 | chemrevlett.com |
| P-glycoprotein Inhibition | 1,4-Dihydropyridines and Pyridines | Partial Least Squares (PLS) | R² = 0.76, Q² = 0.62 | nih.gov |
| Angiotensin II Receptor Antagonism | Imidazo[4,5-c]pyridine Derivatives | 2D-QSAR, Group-Based QSAR, k-NN | r² = 0.8940, q² = 0.7648 | nih.gov |
These studies underscore the utility of QSAR/QSPR in understanding the structure-activity and structure-property relationships of bipyridine and its analogues. By identifying the key molecular descriptors that influence a particular outcome, these models can guide the rational design of new bipyridine derivatives with desired properties.
Derivatization and Advanced Functionalization of the 2,3 Bipyridinyl Core
Post-Synthetic Modification of 5-Bromo-6'-methyl-[2,3']bipyridinyl
The bromine atom at the 5-position of the this compound serves as a versatile handle for a multitude of post-synthetic transformations. This allows for the systematic and controlled introduction of various substituents, thereby fine-tuning the electronic and steric properties of the bipyridinyl core.
Further Cross-Coupling Reactions at the Bromine Position
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted bipyridinyl is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely employed method for creating C(sp²)–C(sp²) bonds. mdpi.com The Suzuki-Miyaura coupling of this compound with various boronic acids or esters allows for the introduction of aryl, heteroaryl, and vinyl groups. A significant challenge in the Suzuki coupling of bipyridines is the tendency of the product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To overcome this, specific catalyst systems, such as those employing cyclopalladated ferrocenylimine catalysts, have been developed to ensure high yields, even without the need for an inert atmosphere. mdpi.com The reaction conditions are generally mild, often utilizing a base like sodium carbonate. mdpi.com However, for less reactive substrates or those with unprotected N-H groups, higher temperatures and an excess of the boronic acid may be necessary. nih.gov
Negishi Coupling: The Negishi coupling provides a robust alternative for the formation of C-C bonds, particularly with organozinc reagents. This reaction is known for its high yield, mild conditions, and tolerance of a wide array of functional groups, including alkynes, nitriles, esters, and amines. orgsyn.org this compound can be effectively coupled with various organozinc halides in the presence of a palladium catalyst. orgsyn.org The reactivity of halopyridines in Negishi coupling can be selective, with 2-halopyridines being more reactive than those with halogens at the 3-position, allowing for controlled, site-specific functionalization in di- or poly-halogenated systems. orgsyn.org
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. wikipedia.org This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org The reaction is typically performed under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org The resulting alkynyl-substituted [2,3']bipyridinyls are valuable intermediates that can undergo further transformations, such as hydrogenation to form alkyl-substituted derivatives or participation in click chemistry reactions. rsc.orgchemrxiv.org
Interactive Table: Cross-Coupling Reactions at the Bromine Position
| Reaction | Catalyst System | Coupling Partner | Introduced Group | Key Advantages |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dcpp), cyclopalladated ferrocenylimine | Boronic acids/esters | Aryl, Heteroaryl, Vinyl | Broad substrate scope, mild conditions. mdpi.com |
| Negishi | Pd(dba)₂, XPhos, Pd/Al₂O₃ | Organozinc halides | Alkyl, Aryl, Alkenyl | High functional group tolerance, mild conditions. mdpi.comorgsyn.org |
| Sonogashira | Pd catalyst, Cu co-catalyst | Terminal alkynes | Alkynyl | Mild conditions, useful for further transformations. wikipedia.orgrsc.org |
Introduction of Additional Functional Groups
Beyond carbon-carbon bond formation, the bromine atom facilitates the introduction of a variety of other important functional groups.
Alkyl Groups: The introduction of alkyl groups can be achieved through Negishi coupling with alkylzinc reagents. nih.gov This method is particularly useful for introducing secondary alkyl groups. nih.gov
Amine Groups: While direct amination at the bromine position can be challenging, it can be accomplished through methods like the Buchwald-Hartwig amination. Alternatively, the bromine can be converted to other functional groups that are more amenable to amination.
Carboxylic Acid Groups: Carboxylation can be achieved through various methods, including palladium-catalyzed carboxylation using carbon monoxide or by converting the bromide to an organolithium or Grignard reagent followed by reaction with carbon dioxide. Decarboxylative cross-coupling reactions also offer a route to introduce aryl groups. mdpi.com
Ether Linkages: Ether linkages can be introduced via nucleophilic aromatic substitution (SNAr) reactions, where an alkoxide displaces the bromide. This reaction is often facilitated by the electron-withdrawing nature of the pyridine (B92270) ring.
C-H Functionalization Strategies on the Bipyridinyl Rings
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. nih.govrsc.org While functionalization at the C2 position of pyridines is well-established, achieving regioselectivity at more distal positions has been a significant challenge. nih.gov Recent advances have enabled the selective functionalization of various C-H bonds on the bipyridinyl rings. These methods often employ transition metal catalysts, such as palladium, rhodium, and iridium, to activate specific C-H bonds. nih.gov For instance, iridium-catalyzed borylation can selectively functionalize the C3 position of a pyridine ring, which can then undergo Suzuki-Miyaura coupling. nih.gov Light-driven, cobalt-mediated C-H arylation has also been shown to be highly selective for the C6 position of 2,2'-bipyridine (B1663995). acs.org
Synthesis of Multifunctional [2,3']Bipyridinyls for Specific Applications
The ability to introduce multiple and diverse functional groups onto the [2,3']bipyridinyl scaffold allows for the design and synthesis of molecules with tailored properties for specific applications. For example, the introduction of both a chelating group and a fluorescent reporter group could lead to new sensory materials. Similarly, the incorporation of both a pharmacophore and a group that enhances solubility or cell permeability is a common strategy in drug discovery. The synthesis of such multifunctional derivatives often involves a sequence of the reactions described above, carefully planned to ensure compatibility of the various functional groups and reagents.
Strategies for Chiral [2,3']Bipyridinyl Derivatization
The introduction of chirality into the [2,3']bipyridinyl framework is of great interest for applications in asymmetric catalysis and as chiral ligands for metal complexes. acs.org Strategies for achieving chiral derivatization can be broadly categorized as follows:
Use of Chiral Building Blocks: Incorporating a chiral substituent from the outset, for example, by using a chiral boronic acid in a Suzuki coupling or a chiral organozinc reagent in a Negishi coupling.
Asymmetric C-H Functionalization: The use of chiral ligands in conjunction with transition metal catalysts can induce enantioselectivity in C-H functionalization reactions. nih.gov Axially chiral 2,2'-bipyridine ligands have been successfully used in palladium-catalyzed enantioselective C-H functionalization of indoles. nih.gov
Derivatization with Chiral Reagents: Achiral bipyridinyls can be reacted with chiral derivatizing agents to form diastereomers that can then be separated. nih.gov This is a common technique in chiral analysis, where reagents are used to introduce a chiral center and a chromophore for detection. nih.gov For example, primary and secondary amines can be derivatized with reagents like OPA/chiral thiols or (+)-FLEC. nih.gov For proline, a two-step derivatization involving methylation followed by acetylation with a chiral reagent can be employed. sigmaaldrich.com
Interactive Table: Strategies for Chiral [2,3']Bipyridinyl Derivatization
| Strategy | Description | Example |
| Chiral Building Blocks | Incorporation of a pre-existing chiral center into the molecule. | Suzuki coupling with a chiral boronic acid. |
| Asymmetric C-H Functionalization | Use of a chiral catalyst system to create a new stereocenter. | Palladium-catalyzed C-H functionalization using an axially chiral bipyridine ligand. nih.gov |
| Chiral Derivatization | Reaction with a chiral agent to form separable diastereomers. | Derivatization of an amino-functionalized bipyridine with a chiral acid chloride. nih.govnih.gov |
Future Research Directions and Emerging Applications
Development of More Sustainable and Green Synthetic Routes
The synthesis of bipyridine derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. acs.org A key area of future research will be the development of more sustainable and environmentally friendly synthetic pathways for 5-Bromo-6'-methyl-[2,3']bipyridinyl and related compounds. nih.govresearchgate.net
Current research in green chemistry offers several promising avenues:
Solventless Reactions: Methodologies that avoid the use of hazardous solvents are a cornerstone of green chemistry. acs.org Exploring solventless aldol (B89426) and Michael addition reactions, which have been successful for other bipyridine syntheses, could lead to a more benign production process for this compound. acs.orgresearchgate.net
Photocatalysis: Light-induced reactions, particularly those utilizing visible light, offer a milder and more energy-efficient alternative to traditional heating methods. researchgate.netmdpi.com The use of photocatalytic water splitting, where water acts as a reducing agent, is a particularly attractive green chemistry approach. researchgate.netmdpi.compreprints.org
Electrochemical Methods: Electrochemical synthesis is an environmentally promising approach that can reduce toxicity and cost. researchgate.netmdpi.compreprints.org Nickel-catalyzed electroreductive homocoupling of bromopyridines has shown high efficiency and could be adapted for the synthesis of unsymmetrically substituted bipyridines. mdpi.compreprints.org
Transition-Metal-Free C-H Functionalization: Avoiding transition metals in catalytic processes is a significant goal of green chemistry. Recent research has demonstrated the potential of using organic radicals, such as those derived from bis-phenalenyl compounds, to facilitate the coupling of pyridine (B92270) derivatives. nih.govmdpi.com
| Green Synthesis Approach | Key Advantages | Potential Application to this compound Synthesis |
|---|---|---|
| Solventless Reactions | Reduces hazardous waste, lowers cost. acs.org | Adaptation of solventless aldol and Michael addition reactions. acs.orgresearchgate.net |
| Photocatalysis | Mild reaction conditions, use of renewable energy sources. researchgate.netmdpi.com | Visible-light-induced coupling reactions. researchgate.netmdpi.com |
| Electrochemical Methods | Avoids toxic reagents, potentially lower cost. researchgate.netmdpi.compreprints.org | Nickel-catalyzed electroreductive cross-coupling. mdpi.compreprints.org |
| Transition-Metal-Free C-H Functionalization | Avoids heavy metal contamination. nih.govmdpi.com | Radical-mediated C-C bond formation. nih.govmdpi.com |
Exploration of Novel Catalytic Transformations
Functionalized bipyridines are crucial ligands in catalysis. nih.gov The specific electronic and steric properties of this compound make it a promising candidate for use in a variety of novel catalytic transformations.
Future research in this area will likely focus on:
Cross-Coupling Reactions: Bipyridine-nickel complexes have demonstrated significant activity in photoredox C(sp2)–C(sp3) cross-coupling reactions. acs.org The unique substitution pattern of this compound could offer enhanced selectivity and efficiency in these and other cross-coupling methodologies, such as Suzuki and Negishi reactions. nih.govorgsyn.org
Asymmetric Catalysis: The development of chiral bipyridine ligands is essential for asymmetric catalysis. rsc.orgclentchem.com Future work could involve the synthesis of chiral derivatives of this compound to act as ligands in enantioselective reactions.
Photocatalytic Applications: Cyanine-functionalized bipyridine compounds have shown potential as organic photocatalysts for applications such as cancer therapy. nih.govacs.org Investigating the incorporation of this compound into such systems could lead to new photocatalysts with tailored properties.
Hydrogenation of Ketones: Rhodium(III) bipyridine complexes have been successfully used as catalysts for the hydrogenation of ketones. researchgate.net The electronic influence of the bromo and methyl groups on the bipyridine framework could modulate the catalytic activity of such complexes.
Integration into Advanced Materials (e.g., Metal-Organic Frameworks, Supramolecular Structures)
The ability of bipyridines to chelate metal ions makes them ideal building blocks for the construction of advanced materials with tailored properties. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.comnih.govnih.gov The incorporation of functionalized bipyridines like this compound as ligands can influence the structure and properties of the resulting MOF. mdpi.com The bromine atom, for instance, could serve as a site for post-synthetic modification.
Supramolecular Structures: Bipyridines are widely used in the construction of supramolecular assemblies through coordination with metal ions. mdpi.com The specific substitution pattern of this compound can direct the self-assembly process, leading to the formation of unique and complex architectures with potential applications in sensing and molecular recognition.
Photoresponsive Materials: The integration of photoresponsive moieties into MOFs can lead to materials with dynamic properties. nih.govscispace.com Diarylethene-based bipyridine ligands have been used to create photoresponsive MOFs. nih.gov Future research could explore the synthesis of photo-switchable derivatives of this compound for the construction of light-gated materials.
Expansion of Theoretical Models for Predictive Chemistry
Computational chemistry plays an increasingly important role in predicting the properties and reactivity of molecules. For bipyridine complexes, theoretical models are being used to understand their electronic structure and predict their behavior in catalytic reactions.
Future efforts in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic properties of molecules. acs.org For Ni(I)-bipyridine complexes, DFT calculations have been used to assign metal-to-ligand charge transfer (MLCT) bands in their absorption spectra. acs.org Similar calculations for complexes of this compound will be crucial for understanding its photophysical properties.
Predicting Catalytic Activity: Theoretical models can help to rationalize and predict the efficiency of catalysts. For instance, understanding the excited-state dynamics of Ni(I)-bipyridine complexes through ultrafast transient absorption spectroscopy and theoretical modeling can aid in the design of more efficient photoredox catalysts. acs.org
Modeling Supramolecular Interactions: Computational methods can be used to model the non-covalent interactions that govern the formation of supramolecular structures, providing insights into the design of new materials with desired topologies and functions.
Design of Next-Generation Bipyridinyl Ligands with Tailored Properties
The versatility of the bipyridine scaffold allows for extensive functionalization to create ligands with specific properties for a wide range of applications. acs.org this compound serves as a valuable platform for the design of next-generation ligands.
Future design strategies may include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-6'-methyl-[2,3']bipyridinyl?
- Methodological Answer : The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura or nickel-catalyzed reductive coupling. For example, nickel catalysts (e.g., NiCl₂ with ligands) can mediate the coupling of halogenated pyridine precursors under controlled temperatures (80–120°C) in anhydrous solvents like THF or DMF . Optimizing stoichiometry and reaction time minimizes byproducts, while purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust. The compound is a skin/eye irritant (GHS Category 2) and may release toxic gases (e.g., hydrogen bromide) upon decomposition. Store in a cool, dry place away from ignition sources .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (retention time ~1.76 minutes under QC-SMD-TFA05 conditions) . Mass spectrometry (LCMS, m/z [M+H]+) and nuclear magnetic resonance (NMR, ¹H/¹³C) validate structural integrity. Purity thresholds >95% are achievable via recrystallization or preparative HPLC .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation, which indicate decomposition. Avoid prolonged exposure to moisture or light, as these can hydrolyze the bromine substituent .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- ¹H NMR : Compare methyl proton signals (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) with literature .
- LCMS/HPLC : Confirm molecular ion peaks and retention times against synthesized standards .
- X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .
Q. What strategies optimize yield in cross-coupling reactions involving brominated bipyridines?
- Methodological Answer :
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki couplings or Ni(dppe)Cl₂ for reductive couplings to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated precursors.
- Temperature gradients : Start at 60°C to initiate coupling, then ramp to 100°C to drive reaction completion .
Q. How do substituent positions (bromo and methyl) influence reactivity in bipyridine systems?
- Methodological Answer : The bromine atom at the 5-position increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr). The methyl group at 6' induces steric hindrance, directing reactions to the less hindered pyridine ring. Comparative studies with 5-Bromo-2,3'-bipyridine show altered electronic profiles (e.g., Hammett σ values) and binding affinities in coordination chemistry .
Q. What experimental designs are recommended for studying biological activity?
- Methodological Answer :
- Fluorescent probes : Functionalize the bipyridine core with fluorophores (e.g., dansyl) to track cellular uptake via fluorescence microscopy .
- Enzyme inhibition assays : Screen against kinase or protease targets using FRET-based substrates. IC₅₀ values can be correlated with structural analogs to identify SAR trends .
Q. How can byproduct formation during synthesis be minimized or resolved?
- Methodological Answer :
- Byproduct identification : Use GC-MS or HRMS to detect halogenated side products (e.g., debrominated species).
- Process optimization : Reduce reaction time to prevent over-coupling. Introduce scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess catalysts .
- Purification : Employ size-exclusion chromatography or fractional distillation for volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
